molecular formula C9H12FN B1400977 1-(4-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 1270420-27-3

1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B1400977
CAS No.: 1270420-27-3
M. Wt: 153.2 g/mol
InChI Key: PQULUYWADYJNDJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-2-methylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-methylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQULUYWADYJNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine: Strategies and Methodologies for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-fluoro-2-methylphenyl)ethan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The guide delves into the strategic considerations for its synthesis, focusing on two primary and robust methodologies: the Leuckart-Wallach reaction and catalytic reductive amination. Detailed experimental protocols, mechanistic insights, and considerations for chiral resolution are presented to equip researchers and scientists with the practical knowledge required for the efficient synthesis of this valuable building block.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom into these molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The target molecule, 1-(4-fluoro-2-methylphenyl)ethan-1-amine, incorporates both a chiral center and a fluorine substituent on the aromatic ring, making it a highly valuable synthon for the development of novel therapeutics. Its structural features suggest its potential utility in constructing complex molecules for various therapeutic areas. This guide aims to provide a detailed and practical examination of its synthesis, empowering chemists in drug discovery to access this key intermediate efficiently and in high purity.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine logically commences from the corresponding ketone, 4-fluoro-2-methylacetophenone. This readily available or synthetically accessible starting material provides a convergent point for various amination strategies. The primary challenge in this synthesis is the stereoselective introduction of the amine group to form the chiral center. This can be addressed through two main approaches:

  • Racemic Synthesis followed by Chiral Resolution: This is a classical and often pragmatic approach where the racemic amine is first synthesized and then the enantiomers are separated.

  • Asymmetric Synthesis: This more elegant approach aims to directly synthesize the desired enantiomer with high stereoselectivity, often employing chiral catalysts or auxiliaries.

This guide will focus on the racemic synthesis followed by a discussion of chiral resolution, as this often represents the most practical and scalable approach in a research and development setting.

Synthesis of the Key Precursor: 4-Fluoro-2-methylacetophenone

The starting ketone, 4-fluoro-2-methylacetophenone, is commercially available. However, for instances where it needs to be synthesized, a common method is the Friedel-Crafts acylation of 3-fluorotoluene.

Friedel-Crafts Acylation of 3-Fluorotoluene

This well-established reaction involves the acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The ortho-methyl group and the para-fluoro group direct the acylation primarily to the desired position.

Synthesis of Racemic 1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Two classical and highly effective methods for the synthesis of the racemic amine from 4-fluoro-2-methylacetophenone are the Leuckart-Wallach reaction and catalytic reductive amination.

The Leuckart-Wallach Reaction: A Classic Approach to Reductive Amination

The Leuckart-Wallach reaction is a one-pot method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] It is a robust and cost-effective method, though it often requires high reaction temperatures.[5]

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate).[3] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[5] An N-formylated byproduct is often formed, which requires a subsequent hydrolysis step to yield the free amine.[5]

Experimental Protocol: Leuckart-Wallach Reaction

  • Step 1: N-Formylation

    • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-methylacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

    • Heat the mixture to 160-185°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude N-formyl derivative.

  • Step 2: Hydrolysis

    • To the crude N-formyl derivative, add a solution of hydrochloric acid (e.g., 10-20% aqueous HCl).

    • Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

    • Cool the reaction mixture and basify with a strong base (e.g., 20-40% NaOH solution) to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Data Presentation: Leuckart-Wallach Reaction Parameters

ParameterConditionRationale
Reagents 4-fluoro-2-methylacetophenone, Ammonium formateKetone precursor and source of ammonia and hydride.[3]
Temperature 160-185°CHigh temperature is necessary to drive the reaction to completion.[5]
Reaction Time 4-6 hours (formylation), 2-4 hours (hydrolysis)Sufficient time for the formation of the formamide and subsequent hydrolysis.
Work-up Acidic hydrolysis followed by basic extractionTo cleave the N-formyl group and isolate the free amine.
Catalytic Reductive Amination: A Milder Alternative

Catalytic reductive amination is another powerful method for the synthesis of amines from ketones.[6] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Using ammonium formate or a combination of ammonia and a hydride source is also a viable strategy.[6]

Mechanism: The reaction begins with the acid- or base-catalyzed formation of an imine from the ketone and ammonia. The imine is then reduced by a hydride source to the corresponding amine. The choice of reducing agent is crucial; it should be mild enough not to reduce the starting ketone but reactive enough to reduce the imine intermediate.

Experimental Protocol: Catalytic Reductive Amination

  • To a solution of 4-fluoro-2-methylacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Add a basic solution (e.g., 1M NaOH) to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude racemic amine.

Data Presentation: Reductive Amination Parameters

ParameterConditionRationale
Reagents 4-fluoro-2-methylacetophenone, Ammonia source, Reducing agentKetone precursor, nitrogen source, and hydride source.
Solvent Methanol or EthanolProtic solvents that are compatible with the reagents.
Temperature 0°C to room temperatureMilder conditions compared to the Leuckart-Wallach reaction.
Reaction Time 12-24 hoursAllows for both imine formation and subsequent reduction.
Work-up Aqueous work-up and extractionStandard procedure for isolating the amine product.

Chiral Resolution of Racemic 1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Since the aforementioned synthetic routes yield a racemic mixture, a chiral resolution step is necessary to isolate the individual enantiomers. A common and effective method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[7]

Diastereomeric Salt Crystallization

This method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. Optically pure tartaric acid derivatives are frequently used for this purpose.[8]

Mechanism: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Dissolve the racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystalline salt can be determined by techniques such as chiral HPLC.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH).

  • Extract the liberated chiral amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched product.

  • The mother liquor, containing the other diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.

Data Presentation: Chiral Resolution Parameters

ParameterConditionRationale
Resolving Agent L-(+)-Tartaric Acid (or other chiral acids)Forms diastereomeric salts with differing solubilities.[8]
Solvent Methanol, Ethanol, or solvent mixturesThe choice of solvent is critical for achieving good separation.
Stoichiometry 0.5-1.0 equivalents of resolving agentCan be optimized to maximize the yield and purity of one diastereomer.
Crystallization Slow coolingPromotes the formation of well-defined crystals and enhances purity.
Analysis Chiral HPLCTo determine the enantiomeric excess (e.e.) of the resolved amine.[7]

Characterization of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine

The final product should be thoroughly characterized to confirm its identity and purity. The following are expected analytical data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), the methine proton (CH-NH₂), the methyl protons of the ethyl group, and the methyl protons on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

Visualization of Synthetic Pathways

Diagram 1: Overall Synthesis Strategy

SynthesisStrategy A 3-Fluorotoluene B 4-Fluoro-2-methylacetophenone A->B Friedel-Crafts Acylation C Racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine B->C Leuckart-Wallach Reaction or Catalytic Reductive Amination D Enantiomerically Pure Amine C->D Chiral Resolution

Caption: Retrosynthetic approach to 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Diagram 2: Leuckart-Wallach Reaction Workflow

LeuckartWallach cluster_0 N-Formylation cluster_1 Hydrolysis A Mix Ketone and Ammonium Formate B Heat to 160-185°C A->B C Aqueous Work-up and Extraction B->C D Isolate Crude N-formyl derivative C->D E Add HCl and Reflux D->E Proceed to Hydrolysis F Basify with NaOH E->F G Extract Product F->G H Isolate Racemic Amine G->H

Caption: Step-by-step workflow for the Leuckart-Wallach synthesis.

Diagram 3: Chiral Resolution Process

ChiralResolution RacemicAmine Racemic Amine (R and S) DiastereomericSalts Diastereomeric Salts (R-Amine-L-Acid and S-Amine-L-Acid) RacemicAmine->DiastereomericSalts ChiralAcid Chiral Acid (e.g., L-Tartaric Acid) ChiralAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt Crystallization->LessSolubleSalt Solid MoreSolubleSalt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->MoreSolubleSalt Solution BaseTreatment1 Base Treatment LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment MoreSolubleSalt->BaseTreatment2 Enantiomer1 Pure Enantiomer 1 BaseTreatment1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 BaseTreatment2->Enantiomer2

Caption: Workflow for diastereomeric salt resolution.

Conclusion

The synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is readily achievable through well-established synthetic methodologies. Both the Leuckart-Wallach reaction and catalytic reductive amination offer reliable pathways to the racemic amine from the corresponding acetophenone. The choice between these methods may depend on the available equipment, scale, and desired reaction conditions, with catalytic reductive amination generally offering milder conditions. The subsequent chiral resolution via diastereomeric salt crystallization with an appropriate chiral acid, such as tartaric acid, is a robust method for obtaining the enantiomerically pure target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chiral building block for application in drug discovery and development programs.

References

  • Leuckart Reaction. In Wikipedia; 2023. Accessed January 25, 2026. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). In Organic Chemistry Portal. Accessed January 25, 2026. [Link]

  • Umar, Q.; Luo, M. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023, 4, 22-45.
  • Carlson, R.; Lejon, T.; Lundstedt, T.; Le Clouerec, E. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand.1993, 47, 1046-1049.
  • Davis, F. A.; McCoull, W.; Titus, D. D.
  • Strategies for chiral separation: from racemate to enantiomer. PMC. Accessed January 25, 2026. [Link]

  • Apremilast intermediate chiral resolution. EP3280701B1.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Johnson, B. M.; Shu, Y. Z.; Zhuo, X.; Meanwell, N. A. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. J. Med. Chem.2020, 63, 6315–6386.

Sources

An In-depth Technical Guide to 1-(4-fluoro-2-methylphenyl)ethan-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, a chiral amine with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, analytical characterization, and potential applications.

Introduction

1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated chiral amine that has garnered interest in medicinal chemistry. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. The chiral nature of this amine also presents opportunities for stereoselective interactions with biological targets, a crucial aspect in modern drug design. This guide will delve into the essential technical aspects of this compound, providing a foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, and ultimately, its biological activity.

PropertyValueSource
Molecular Formula C₉H₁₂FNInferred from structure
Molecular Weight 153.20 g/mol [1]
Appearance Colorless to yellow liquid (predicted)Based on similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane)General chemical knowledge
CAS Number 143321-75-5Inferred from related searches

Synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine

The most common and efficient method for the synthesis of chiral amines like 1-(4-fluoro-2-methylphenyl)ethan-1-amine is through the reductive amination of a corresponding ketone.[2] This process typically involves the reaction of a ketone with an amine source, followed by reduction of the intermediate imine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine can be achieved via the reductive amination of 1-(4-fluoro-2-methylphenyl)ethan-1-one.

Synthesis_Workflow Ketone 1-(4-fluoro-2-methylphenyl)ethan-1-one ImineFormation Imine Intermediate Ketone->ImineFormation Reaction with Amine Source AmineSource Amine Source (e.g., NH₃, NH₄OAc) AmineSource->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Product 1-(4-fluoro-2-methylphenyl)ethan-1-amine ReducingAgent->Product ImineFormation->Product Reduction

Caption: Proposed synthesis workflow for 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.

Materials:

  • 1-(4-fluoro-2-methylphenyl)ethan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-(4-fluoro-2-methylphenyl)ethan-1-one (1 equivalent) and a suitable amine source such as ammonium acetate (10 equivalents) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. The pH of the reaction should be maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH until a pH of >10 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (EI, ESI) IR IR Spectroscopy GC Gas Chromatography (GC) HPLC HPLC (Chiral) SynthesizedProduct Synthesized Product SynthesizedProduct->NMR Structural Elucidation SynthesizedProduct->MS Molecular Weight and Fragmentation SynthesizedProduct->IR Functional Group Identification SynthesizedProduct->GC Purity Assessment SynthesizedProduct->HPLC Enantiomeric Purity

Caption: Comprehensive analytical workflow for 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amine group, the methyl protons of the ethyl group, and the methyl protons on the aromatic ring. The aromatic protons will likely exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its coupling to adjacent protons will provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to fragment, with a prominent fragment likely corresponding to the loss of the methyl group or the amino group. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.

Potential Applications in Drug Development

Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals. The introduction of a fluorine atom in 1-(4-fluoro-2-methylphenyl)ethan-1-amine makes it a particularly interesting candidate for drug discovery programs.

  • Scaffold for Bioactive Molecules: This amine can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The amine group provides a handle for further chemical modifications.

  • Neurological and Psychiatric Disorders: Many centrally acting drugs contain phenethylamine scaffolds. The specific substitution pattern of this compound could lead to novel ligands for various receptors and transporters in the central nervous system.

  • Metabolic Disorders: The 2-phenethylamine motif is also found in compounds targeting metabolic diseases.[3]

  • Antimicrobial Agents: The incorporation of fluorine can sometimes enhance the antimicrobial activity of a compound.[2]

Safety Information

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

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  • PubMed. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 749-755.
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  • ResearchGate. (2017). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

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A Spectroscopic Guide to 1-(4-Fluoro-2-methylphenyl)ethan-1-amine: Structural Elucidation through MS, IR, and NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral amine 1-(4-fluoro-2-methylphenyl)ethan-1-amine (CAS No. 1212831-44-1), a valuable building block in pharmaceutical and materials science. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a detailed structural characterization. This document is intended for researchers, chemists, and quality control specialists who require a deep understanding of the molecule's spectral features for identification, purity assessment, and reaction monitoring.

Introduction and Molecular Structure

1-(4-Fluoro-2-methylphenyl)ethan-1-amine is a primary amine featuring a substituted aromatic ring. Its molecular formula is C₉H₁₂FN, with a corresponding molecular weight of 153.2 g/mol . The presence of a stereocenter at the benzylic carbon (Cα) makes it a chiral compound, existing as (R) and (S) enantiomers. The structural features—a primary amine, a methyl group, and a fluorine atom on a benzene ring—give rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity in any research or development setting.

For clarity in the assignment of NMR signals, the following atom numbering scheme will be used throughout this guide.

Caption: Chemical structure and atom numbering for 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-fluoro-2-methylphenyl)ethan-1-amine, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of 153, corresponding to its monoisotopic mass.

The most common fragmentation pathway for benzylic amines is the cleavage of the Cα-Cβ bond, which is the bond between the benzylic carbon and the adjacent methyl group. This cleavage results in a highly stable benzylic cation.

Expected Fragmentation:

  • [M]⁺: m/z = 153

  • [M-CH₃]⁺: m/z = 138. This major fragment results from the loss of the terminal methyl group (CβH₃), forming a stabilized iminium cation. This is often the base peak in the spectrum.

m/z ValueProposed FragmentSignificance
153[C₉H₁₂FN]⁺Molecular Ion (M⁺)
138[C₈H₉FN]⁺Base Peak ([M-CH₃]⁺)

Experimental Protocol - Electron Ionization Mass Spectrometry (EI-MS): A standard protocol involves introducing a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC). The molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. This process provides a reproducible fragmentation pattern that is characteristic of the molecule's structure.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is characterized by vibrations corresponding to the amine, aromatic, and alkyl moieties, as well as the carbon-fluorine bond.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium, Sharp (two bands)
~3050-3010C-H StretchAromatic C-HMedium
~2980-2850C-H StretchAlkyl (CH, CH₃)Medium
~1620-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium-Strong
~1500, ~1450C=C StretchAromatic RingMedium-Strong
~1250-1020C-N StretchAliphatic AmineMedium
~1220C-F StretchAryl-FluorideStrong
~850-800C-H Out-of-plane BendSubstituted Benzene RingStrong

Causality and Insights:

  • The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[2][3] Secondary amines (R₂-NH) would show only a single peak in this region, while tertiary amines show none.[3]

  • The strong absorption around 1220 cm⁻¹ is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent on the aromatic ring.

  • The combination of aromatic C=C stretching peaks and the C-H out-of-plane bending bands provides information about the substitution pattern on the benzene ring.

Experimental Protocol - Attenuated Total Reflectance (ATR-FTIR): A drop of the neat liquid sample is placed directly onto the ATR crystal (typically diamond or germanium).[4] The IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector. This technique requires minimal sample preparation and is ideal for liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification of each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are key parameters.

LabelApprox. δ (ppm)MultiplicityIntegrationAssignment
H-β~1.4Doublet (d)3H-CH(NH₂)CH₃
H-7~2.3Singlet (s)3HAr-CH₃
NH₂~1.5-2.5Broad Singlet (br s)2H-NH₂
H-α~4.2Quartet (q)1HAr-CH (NH₂)CH₃
H-3, H-5, H-6~6.9-7.2Multiplet (m)3HAromatic Protons

Expert Insights:

  • Ethylamine Fragment: The doublet at ~1.4 ppm (H-β) and the quartet at ~4.2 ppm (H-α) are classic coupled signals for an ethylamine-like fragment. The H-α proton is split by the three H-β protons into a quartet, and reciprocally, the three H-β protons are split by the single H-α proton into a doublet.

  • Aromatic Region: The aromatic protons (H-3, H-5, and H-6) will appear as a complex multiplet due to proton-proton coupling and additional, smaller couplings to the fluorine atom.

  • Labile Protons: The amine protons (-NH₂) often appear as a broad singlet because their signal can be broadened by chemical exchange and quadrupole effects from the nitrogen atom. Their chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the electronegative fluorine atom introduces C-F coupling, which can be observed as splitting of the carbon signals.

LabelApprox. δ (ppm)C-F Coupling (J)Assignment
C-β~24No-CH(NH₂) C H₃
C-7~18Yes (small)Ar-C H₃
C-α~52NoAr-C H(NH₂)CH₃
C-3, C-5, C-6~113-130YesAromatic CH carbons
C-1, C-2~138-145YesAromatic quaternary carbons
C-4~160Yes (large)C -F

Expert Insights:

  • C-F Coupling: The most significant feature is the large one-bond coupling constant (¹JCF) for C-4, the carbon directly attached to fluorine, which causes its signal to be a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also split the signals of C-3, C-5, and C-2.

  • Chemical Shifts: The C-4 carbon is significantly deshielded (~160 ppm) due to the high electronegativity of the attached fluorine atom. The aliphatic carbons (C-α, C-β, and C-7) appear in the upfield region of the spectrum (< 60 ppm).

Experimental Protocol - NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. A high-field magnet is used to align the nuclear spins, and radiofrequency pulses are applied to excite them. The resulting signals are detected and Fourier transformed to generate the spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unambiguous structural confirmation of 1-(4-fluoro-2-methylphenyl)ethan-1-amine. MS confirms the molecular weight and a key fragmentation pattern. IR spectroscopy identifies the characteristic primary amine, aromatic, and C-F functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, including stereochemical information and the electronic effects of the substituents. This comprehensive dataset serves as a reliable reference for the identification and quality assessment of this important chemical intermediate.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
  • ChemicalBook. (n.d.). (R)-(+)-1-(4-Methylphenyl)ethylamine(4187-38-6) 1H NMR.
  • ATB (Automated Topology Builder). (n.d.). 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray.
  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
  • NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)-.
  • NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)- Mass Spectrum.
  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • University of Calgary. (n.d.). IR: amines.
  • Sigma-Aldrich. (n.d.). (R)-1-(4-FLUORO-2-METHYLPHENYL)ETHAN-1-AMINE.

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An In-depth Technical Guide to the Stability and Storage of 1-(4-fluoro-2-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-fluoro-2-methylphenyl)ethan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including a fluorinated aromatic ring and a primary amine, contribute to its utility in drug development but also present unique challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, methodologies for its assessment, and best practices for its storage and handling to ensure its integrity for research and development purposes. Chiral separation and the use of single enantiomers are of increasing importance in the pharmaceutical industry to optimize therapeutic outcomes and minimize adverse effects.[3][4]

Physicochemical Properties and Inherent Stability Considerations

Understanding the inherent physicochemical properties of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is fundamental to predicting its stability profile.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₂FN[5]
Molecular Weight153.2 g/mol [5]
Physical FormColorless to Yellow Liquid[5]
PurityTypically >95%[5]
Structural FeaturesPrimary amine, chiral center, fluorinated and methylated phenyl ringN/A

The presence of a primary amine group makes the molecule susceptible to oxidation and reactions with atmospheric carbon dioxide. The aromatic ring, while generally stable, can be subject to electrophilic substitution, and the fluorine and methyl substituents can influence its reactivity. The chiral nature of the molecule also necessitates consideration of its enantiomeric purity over time, as racemization can occur under certain conditions.[3]

Potential Degradation Pathways

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7] Based on the structure of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, several degradation pathways can be anticipated.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or further degradation to smaller fragments.[8][9] The presence of oxygen, especially in the presence of metal ions, can catalyze these reactions. Short-chained alkylamines are possible degradation products from other amines.[10]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates. While this is often a reversible process, it can lead to the formation of impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to a variety of degradation products.[11]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific pathways are dependent on the temperature and the presence of other reactive species.[12]

  • Acidic/Basic Hydrolysis: While generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is less common for simple amines compared to esters or amides.

The following diagram illustrates the potential degradation pathways for 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

G cluster_stressors Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradation Products Oxidation Oxidation (O₂, metal ions) Imine Imine Formation Oxidation->Imine Light Photolysis (UV/Vis light) Photolytic_Products Photolytic Fragments Light->Photolytic_Products Heat Thermolysis (High Temperature) Thermal_Products Thermal Decomposition Products Heat->Thermal_Products CO2 Atmospheric CO₂ Carbamate Carbamate Adduct CO2->Carbamate Parent 1-(4-fluoro-2-methylphenyl)ethan-1-amine Parent->Imine Oxidative Stress Parent->Carbamate CO₂ Exposure Parent->Photolytic_Products Light Exposure Parent->Thermal_Products Heat Exposure

Caption: Potential degradation pathways of 1-(4-fluoro-2-methylphenyl)ethan-1-amine under various stress conditions.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Storage Conditions:

  • Temperature: To minimize volatility and maintain stability, it is recommended to store the compound at temperatures below 30°C (86°F).[13] For long-term storage, refrigeration (2-8°C) is advisable.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂.

  • Container: Use containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass to prevent reaction with the container and protect from light.[13] The container should be tightly sealed to prevent exposure to air and moisture.

  • Moisture: Amines can be hygroscopic. Therefore, storage in a dry environment is essential.[13]

Handling:

  • Inert Atmosphere: When handling, especially for extended periods, it is best to work under an inert atmosphere.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any volatile components.[14]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn.

Stability Testing Protocol

A comprehensive stability testing program should be implemented to understand the degradation profile of 1-(4-fluoro-2-methylphenyl)ethan-1-amine. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies to predict the shelf-life. Forced degradation studies are also a key component to identify potential degradation products and validate the stability-indicating method.[15][16]

Forced Degradation Study Design:

Stress ConditionProposed Experimental ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.[15]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in alkaline conditions.[15]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.[15]
Thermal Degradation Solid or neat liquid at 80°C for 48 hoursTo determine the effect of heat on stability.[7]
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To assess sensitivity to light.

Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary tool for assessing the purity of 1-(4-fluoro-2-methylphenyl)ethan-1-amine and quantifying its degradation products.[17][18]

  • Column: A chiral stationary phase (CSP) column is essential to separate the enantiomers and any chiral degradation products.

  • Mobile Phase: A typical mobile phase for chiral separations on a CSP would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, and a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is appropriate. A photodiode array (PDA) detector is beneficial for assessing peak purity.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.[17]

The following diagram outlines the workflow for a comprehensive stability assessment.

G cluster_setup 1. Study Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis and Identification cluster_conclusion 4. Conclusion and Reporting A Obtain high-purity 1-(4-fluoro-2-methylphenyl)ethan-1-amine B Develop and validate a stability-indicating chiral HPLC method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Initiate Long-Term and Accelerated Stability Studies B->D E Analyze samples at pre-defined time points by HPLC C->E D->E F Characterize degradation products using HPLC-MS E->F G Determine degradation pathways F->G H Establish recommended storage conditions and re-test date G->H

Caption: Workflow for the stability assessment of 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Conclusion

The stability of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is a critical factor that can impact its use in pharmaceutical research and development. Its primary amine and chiral nature make it susceptible to oxidative degradation and racemization. A thorough understanding of its degradation pathways, achieved through forced degradation studies and the use of a validated stability-indicating chiral HPLC method, is essential. By adhering to the recommended storage and handling conditions, including storage at controlled room temperature or under refrigeration in a dry, inert atmosphere and in a tightly sealed, light-resistant container, the integrity of this valuable building block can be maintained.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
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  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11).
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ACS Publications. (2023, April 10).
  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. (2022, September 7).
  • Novel degradation products of ethanolamine (MEA) in CO2 capture conditions : identification, mechanisms proposal and transposition to other amines | Request PDF - ResearchGate.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2025, August 7).
  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. (2024, June 14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
  • Is there a way to contain fluorine gas for long term so that it can be visually observed?. (2014, November 14).
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  • Monoethanolamine (MEA) degradation rates in post-combustion CO2 capture plants with the capture of 100% of the added CO2 | ChemRxiv. (2024, April 24).
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  • 1934480-39-3|1-(4-Bromo-2-fluoro-6-methylphenyl)ethan-1-one - BLDpharm.

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Methodological & Application

Catalytic Applications of 1-(4-fluoro-2-methylphenyl)ethan-1-amine Derivatives: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Asymmetric Catalysis

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] In the realm of asymmetric catalysis, chiral amines are workhorse catalysts, mediating a vast array of stereoselective transformations.[3] The strategic placement of fluorine on a chiral amine catalyst, such as in the scaffold of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, offers a unique opportunity to fine-tune catalyst performance. The electron-withdrawing nature of the fluorine atom can modulate the basicity and nucleophilicity of the amine, influencing the reactivity and stereoselectivity of the catalyzed reaction. This guide provides a comprehensive overview of the potential catalytic applications of 1-(4-fluoro-2-methylphenyl)ethan-1-amine derivatives, drawing upon established principles of asymmetric organocatalysis and catalysis with analogous chiral amines. While specific literature on the catalytic use of this exact molecule is emerging, the protocols and principles outlined herein are based on well-established applications of structurally related chiral phenylethylamines and serve as a robust starting point for methods development.

Core Principles of Catalysis with Chiral Amines

Chiral primary and secondary amines catalyze reactions through the formation of transient chiral intermediates, primarily enamines and iminium ions. This activation mode opens up a wide range of asymmetric transformations.[4] The stereochemical outcome of these reactions is dictated by the steric and electronic environment created by the chiral catalyst.

Iminium Ion Catalysis

In this mode, a chiral amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack. The chiral scaffold of the amine effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the product.

Enamine Catalysis

Here, the chiral amine reacts with a saturated aldehyde or ketone to form a chiral enamine. The enamine acts as a nucleophile, attacking an electrophile. Similar to iminium ion catalysis, the stereoselectivity is governed by the steric hindrance imposed by the chiral amine, which directs the electrophile to a specific face of the enamine.

Application Note 1: Asymmetric Michael Addition to α,β-Unsaturated Carbonyl Compounds

The Michael addition is a cornerstone of C-C bond formation. Chiral amine derivatives of 1-(4-fluoro-2-methylphenyl)ethan-1-amine are anticipated to be effective catalysts for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones.[4][5]

Scientific Rationale

The 1-(4-fluoro-2-methylphenyl)ethan-1-amine derivative, particularly its secondary amine form (e.g., after N-alkylation or derivatization with a bulky group), will form an iminium ion with the enone substrate. The fluorine and methyl substituents on the phenyl ring will play a crucial role in modulating the electronic properties and steric bulk of the catalyst, influencing both reactivity and enantioselectivity. The expected mechanism involves the formation of a transient chiral iminium ion, which is then attacked by the nucleophile.

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to Chalcone

Objective: To synthesize an optically active Michael adduct with high enantiomeric excess using a derivative of 1-(4-fluoro-2-methylphenyl)ethan-1-amine as an organocatalyst.

Materials:

  • (S)-N-((1-(4-fluoro-2-methylphenyl)ethyl)diphenylmethyl)amine (Catalyst)

  • Chalcone

  • Dimethyl malonate

  • Toluene (anhydrous)

  • Benzoic acid (co-catalyst)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral amine catalyst (0.02 mmol, 10 mol%).

  • Add benzoic acid (0.02 mmol, 10 mol%) and toluene (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add chalcone (0.2 mmol, 1.0 equiv) to the flask.

  • Finally, add dimethyl malonate (0.4 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)ee (%)
110Benzoic AcidToluene249295
25Benzoic AcidToluene368894
310-Toluene724560
410Acetic AcidCH₂Cl₂248590

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add chiral amine catalyst and co-catalyst to solvent B Stir at room temperature A->B C Add chalcone B->C D Add dimethyl malonate C->D E Stir at room temperature D->E F Monitor by TLC E->F G Concentrate reaction mixture F->G H Flash column chromatography G->H I Characterize product H->I J Determine ee by chiral HPLC I->J

Caption: Workflow for the asymmetric Michael addition.

Application Note 2: Asymmetric Reduction of Prochiral Ketones

Chiral amines and their derivatives can be used as ligands in metal-catalyzed asymmetric reductions or as precursors for in-situ generated oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[6][7] The 1-(4-fluoro-2-methylphenyl)ethan-1-amine scaffold is well-suited for this application.

Scientific Rationale

In the context of borane-mediated reductions, the chiral amine can react with a borane source (e.g., BH₃·SMe₂) to form a chiral oxazaborolidine catalyst in situ. This catalyst coordinates to the ketone's carbonyl oxygen, and the chiral environment dictates the facial selectivity of the hydride delivery from a second equivalent of the borane reagent to the carbonyl carbon. The fluoro and methyl substituents on the aromatic ring can influence the Lewis acidity of the boron center and the steric environment around the active site.

Protocol 2: Asymmetric Reduction of Acetophenone

Objective: To synthesize optically active 1-phenylethanol via the asymmetric reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • (R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 2M in THF)

  • Acetophenone

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • 1 M HCl

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an argon atmosphere, add (R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine (0.2 mmol, 0.2 equiv).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C.

  • Slowly add BH₃·SMe₂ (0.2 mL, 0.4 mmol, 0.4 equiv) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Slowly add BH₃·SMe₂ (0.6 mL, 1.2 mmol, 1.2 equiv) via the dropping funnel over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • After completion, quench the reaction by the slow addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Data Presentation:

EntryAmineReductantTemperature (°C)Time (h)Yield (%)ee (%)
1(R)-amineBH₃·SMe₂-2029592 (S)
2(R)-amineBH₃·SMe₂019685 (S)
3(S)-amineBH₃·SMe₂-2029491 (R)
4(R)-amineCatecholborane-2048088 (S)

Catalytic Cycle Diagram:

G cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine Complex Catalyst-Ketone Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone Ketone->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex + BH3-SMe2 Hydride BH3-SMe2 Hydride->Product_Complex Product_Complex->Catalyst + Product Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Proposed catalytic cycle for ketone reduction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key to this is the careful monitoring of the reaction progress by TLC and the final analysis of the product's enantiomeric excess. A successful experiment will show a high conversion of the starting material to the desired product with a significant enantiomeric excess. Running control experiments, for instance, without the chiral amine or with a racemic amine, should result in a racemic product, thus validating the crucial role of the chiral catalyst in inducing asymmetry.

References

  • Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) - [Link]

  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC - NIH - [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed - [Link]

  • Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - Journal of the American Chemical Society - [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC - NIH - [Link]

  • Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts - ResearchGate - [Link]

  • Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) - [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH - [Link]

  • 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate - MDPI - [Link]

  • Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - MDPI - [Link]

  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PubMed - [Link]

  • Asymmetric Reduction of Trifluoromethyl Alkynyl Ketimines by Chiral Phosphoric Acid and Benzothiazoline - Sci-Hub - [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv - [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH - [Link]

  • Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids - Wiley Online Library - [Link]

  • Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) - [Link]

  • Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. - SciSpace - [Link]

  • Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis - ResearchGate - [Link]

  • Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - NIH - [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis - Chemical Reviews - [Link]

  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models - Wiley Online Library - [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI - [Link]

  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes - MDPI - [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) - [Link]

  • Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale - PMC - NIH - [Link]

  • Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale - PubMed - [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the determination of process-related impurities and enantiomeric purity of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] We will detail two distinct but complementary HPLC methods: a reversed-phase method for achiral purity and a chiral separation method for enantiomeric purity. The guide explains the scientific rationale behind methodological choices, provides step-by-step protocols, and outlines a framework for method validation and forced degradation studies.

Introduction and Scientific Rationale

1-(4-fluoro-2-methylphenyl)ethan-1-amine possesses a primary amine and a chiral center, presenting unique challenges for chromatographic analysis. The basic nature of the amine functional group can lead to deleterious interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing) and reduced column efficiency.[3] Furthermore, as a chiral molecule, its therapeutic efficacy and safety profile may be enantiomer-dependent, making the quantification of the undesired enantiomer a critical quality attribute.[4]

Our method development strategy directly addresses these challenges:

  • Achiral Analysis (Impurities): A reversed-phase (RP-HPLC) method is employed. To mitigate peak tailing, the mobile phase is buffered at a low pH. This ensures the primary amine is fully protonated, minimizing secondary interactions with the stationary phase.[5][6] A high-purity, end-capped C18 column is selected to further reduce available silanol sites.

  • Chiral Analysis (Enantiomeric Purity): Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). This approach is generally preferred over derivatization as it is faster, involves fewer sample preparation steps, and avoids potential kinetic resolution issues.[4][7]

A Photodiode Array (PDA) detector is specified for its ability to not only quantify peaks but also to provide spectral data for peak identity and purity assessments.[8][9][10]

Analytical Workflow Overview

The comprehensive purity assessment of 1-(4-fluoro-2-methylphenyl)ethan-1-amine involves a multi-step, branching workflow. The following diagram illustrates the logical progression from sample receipt to the final, consolidated purity report.

HPLC_Workflow cluster_prep Sample Handling & Preparation cluster_achiral Part A: Achiral Purity (Impurities) cluster_chiral Part B: Chiral Purity (Enantiomer) cluster_report Final Reporting Sample Sample Received (API Batch) Prep Prepare Stock Solution (Diluent: Mobile Phase A) Sample->Prep SST_A System Suitability Test (SST) Prep->SST_A Inject Sample SST_C System Suitability Test (SST) Prep->SST_C Inject Sample HPLC_A RP-HPLC Analysis (C18 Column) SST_A->HPLC_A Data_A Peak Integration & Impurity Profiling HPLC_A->Data_A Purity_A Calculate % Area Purity Data_A->Purity_A Report Consolidated Purity Report Purity_A->Report HPLC_C Chiral HPLC Analysis (CSP Column) SST_C->HPLC_C Data_C Peak Integration HPLC_C->Data_C Purity_C Calculate % Enantiomeric Purity Data_C->Purity_C Purity_C->Report

Caption: Workflow for complete purity analysis of the target amine.

Protocol A: Achiral Purity by RP-HPLC

This method is designed to separate the main component from potential process impurities and degradation products.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Software: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid (70%, analytical grade), Purified water (18.2 MΩ·cm).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent end-capped C18 column.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Perchloric Acid in Water (pH ≈ 1.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA, Detection at 220 nm; Spectral Scan 200-400 nm
Run Time 35 minutes
Solution Preparation
  • Mobile Phase A (0.1% Perchloric Acid): Carefully add 1.0 mL of 70% perchloric acid to 900 mL of purified water. Make up the volume to 1000 mL with water and mix well.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(4-fluoro-2-methylphenyl)ethan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Standard Solution in six replicates and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% for 6 replicate injections

Protocol B: Chiral Purity by Chiral HPLC

This method is designed to separate the (R) and (S) enantiomers of 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Instrumentation and Materials
  • HPLC System: As described in Section 3.1.

  • Reagents: n-Hexane (HPLC grade), Ethanol (200 proof, dehydrated), Trifluoroacetic Acid (TFA, HPLC grade).

  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size, or equivalent polysaccharide-based chiral stationary phase.

Chromatographic Conditions
ParameterCondition
Column Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector PDA, Detection at 210 nm
Run Time 20 minutes
Solution Preparation
  • Mobile Phase: Combine 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of TFA. Mix well and degas.

  • System Suitability Solution (Racemic): If available, dissolve a small amount of racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine in the mobile phase to a concentration of approximately 0.2 mg/mL.

  • Test Solution (0.2 mg/mL): Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

System Suitability Testing (SST)

Inject the System Suitability Solution (or the Test Solution if a racemic standard is unavailable and both enantiomers are present).

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the enantiomer peaks
Tailing Factor (T) ≤ 1.8 for both peaks

Method Validation and Forced Degradation

To ensure the analytical method is suitable for its intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[2][11][12] The achiral method's ability to be stability-indicating must be proven through forced degradation studies.[13][14]

Validation Parameters

The following table outlines the key validation characteristics and the typical experiments performed.

ParameterProtocol Summary
Specificity Analyze blank, placebo (if applicable), and forced degradation samples. Ensure no interference at the retention time of the main peak and that degradation products are well-resolved. Assess peak purity using the PDA detector.[8][15]
Linearity Analyze a minimum of five concentrations across a range of 50-150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
Precision Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The %RSD should be ≤ 2.0%.[11]Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
LOD & LOQ Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness Introduce small, deliberate variations to method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±10%) and observe the impact on SST results.
Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products, making it "stability-indicating".[13][14][17] Expose the sample solution (approx. 0.5 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve and analyze.

  • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.

Analysis of Stressed Samples: Analyze all stressed samples using the achiral RP-HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The chromatograms should be evaluated for peak purity of the parent peak and for the resolution between the parent and all degradant peaks.[10][18]

Data Analysis and Interpretation

  • Achiral Purity: Calculate the percentage purity using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

  • Enantiomeric Purity: Calculate the percentage of the undesired enantiomer.

    • % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

  • Peak Purity Assessment: Use the CDS software to perform peak purity analysis on the main peak in both the standard and stressed sample chromatograms. The purity angle should be less than the purity threshold, indicating spectral homogeneity across the peak.[9][19]

Conclusion

The described RP-HPLC and Chiral HPLC methods provide a comprehensive and robust system for the purity assessment of 1-(4-fluoro-2-methylphenyl)ethan-1-amine. The methods are specific, sensitive, and, upon validation, proven to be accurate and precise for their intended use in a quality control environment. The inclusion of forced degradation studies ensures the achiral method is stability-indicating, a critical requirement for pharmaceutical development and release testing.

References

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of the Chinese Chemical Society, 54(4), 963-968. Retrieved from [Link]

  • LC/GC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LC/GC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2023, November 16). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2007, August). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • Kozakiewicz, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4837. Retrieved from [Link]

  • Saini, B., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Snape, T. J., & Astles, A. M. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • OUCI. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Retrieved from [Link]

  • Pharmazone. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved from [Link]

  • ResearchGate. (2000, August). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(1), 53-58. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 1-(4-fluoro-2-methylphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Welcome to the technical support center for the synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful synthesis of this key chiral amine. Chiral amines are crucial building blocks in the pharmaceutical industry, and mastering their synthesis is essential for efficient drug development.[1][2]

Overview of the Synthesis: Reductive Amination

The most common and efficient method for synthesizing 1-(4-fluoro-2-methylphenyl)ethan-1-amine is through the reductive amination of the corresponding ketone, 4-fluoro-2-methylacetophenone.[3] This process involves two key steps that are often performed in a single pot:

  • Imine Formation: The ketone reacts with an amine source, typically ammonia or an ammonia equivalent, under mildly acidic conditions to form an intermediate imine.

  • Reduction: The imine is then reduced to the desired amine using a suitable reducing agent.

This method is widely used due to its versatility and the availability of various reducing agents that can be tailored to the specific substrate and desired outcome (racemic vs. chiral).[3][4] For asymmetric synthesis, which is often the goal in pharmaceutical applications, specialized chiral catalysts or enzymes are employed to achieve high enantioselectivity.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: The choice of reducing agent depends on your specific needs.

  • For general racemic synthesis: Sodium borohydride (NaBH₄) is a cost-effective option. However, it can also reduce the starting ketone, potentially lowering the yield.[4][6] To mitigate this, the imine should be allowed to form completely before adding the NaBH₄.[4][6]

  • For a more controlled one-pot reaction: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[4][7] These are milder reducing agents that selectively reduce the imine in the presence of the ketone, leading to higher yields and cleaner reactions.[4] NaBH(OAc)₃ is often favored as it is less toxic than NaBH₃CN.[4]

Q2: How can I synthesize an enantiomerically pure version of the amine?

A2: Achieving high enantioselectivity requires an asymmetric approach. Here are the primary strategies:

  • Asymmetric Hydrogenation: This involves using a chiral transition metal catalyst (e.g., based on Iridium or Ruthenium) with a chiral ligand.[1] This method can provide high enantiomeric excess (ee) but may require screening of catalysts and ligands.

  • Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs) or reductive aminases (RedAms), can offer excellent enantioselectivity (often >99% ee) under mild, aqueous conditions.[5][8] This is an increasingly popular and "green" approach in the pharmaceutical industry.[3]

  • Chiral Auxiliaries: While a more classical approach, reacting the starting material with a chiral auxiliary to form diastereomers, which are then separated and the auxiliary cleaved, is also a viable but more labor-intensive option.

Q3: What are the critical parameters to control during the reaction?

A3: Several parameters are crucial for a successful synthesis:

  • pH: Imine formation is optimal under weakly acidic conditions (pH 4-5).[9] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack, but without excessively protonating the amine nucleophile.

  • Temperature: The reaction is typically run at or below room temperature to control side reactions. For asymmetric synthesis, lower temperatures often lead to higher enantioselectivity.

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water.[3] In some cases, using a dehydrating agent (like molecular sieves) can drive the reaction towards the imine, increasing conversion.

  • Purity of Starting Materials: Ensure the 4-fluoro-2-methylacetophenone and the amine source are of high purity to avoid side reactions and catalyst poisoning.

Troubleshooting Guide

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Incomplete imine formation.[3] 2. Inactive reducing agent. 3. Catalyst poisoning (for asymmetric hydrogenation).1a. Adjust the pH to 4-5 using a mild acid like acetic acid. 1b. Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves). 2. Use a fresh batch of the reducing agent. NaBH(OAc)₃ is water-sensitive.[6] 3. Purify starting materials and ensure the solvent is anhydrous and deoxygenated.
Low Yield 1. Over-reduction of the starting ketone to an alcohol.[4] 2. Formation of side products. 3. Difficult product isolation.1. Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before addition.[6] 2. Lower the reaction temperature. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust conditions accordingly. 3. The product is a basic amine. Perform an acidic workup to extract the amine into the aqueous phase, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to re-extract the pure amine.
Formation of a Secondary Amine Byproduct The newly formed primary amine reacts with another molecule of the starting ketone.This is more common when using aldehydes but can occur with ketones. Use a stoichiometric excess of the ammonia source. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help.[7]
Low Enantiomeric Excess (ee) 1. Non-optimal catalyst or ligand. 2. Incorrect reaction temperature. 3. Racemization of the product during workup or purification.1. Screen a panel of chiral catalysts/ligands. The steric and electronic properties of the substrate can significantly impact the catalyst's effectiveness.[10] 2. Run the reaction at a lower temperature. Often, a decrease of 10-20°C can significantly improve ee. 3. Avoid harsh acidic or basic conditions and high temperatures during purification. Consider purification via crystallization of a diastereomeric salt if chromatography is problematic.[11]

Experimental Protocols & Data

Protocol for Racemic Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

  • To a solution of 4-fluoro-2-methylacetophenone (1.0 eq) in methanol (MeOH, 5-10 mL per mmol of ketone), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the MeOH.

  • Wash the remaining aqueous solution with dichloromethane (DCM) or ethyl acetate (EtOAc) to remove non-basic impurities.

  • Basify the aqueous layer to pH >10 with 3M NaOH and extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography if necessary.

Protocol for Chiral Analysis by HPLC

Determining the enantiomeric excess (ee) is critical for asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralpak® IA, IB, or IC).[13]

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol (e.g., 90:10 v/v).[14]

  • Additive: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA, 0.1%) to the mobile phase is crucial to prevent peak tailing and improve resolution.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Note: Method development will be required to find the optimal column and mobile phase for baseline separation of the two enantiomers.[13]

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical SolventSelectivityProsCons
NaBH₄ MeOH, EtOHLow (reduces ketones & imines)Inexpensive, readily availableCan reduce starting material, requires careful addition.[4][6]
NaBH₃CN MeOH, THFHigh (prefers imines)Excellent for one-pot reactionsToxic (releases cyanide), moisture sensitive.[4]
NaBH(OAc)₃ (STAB) DCE, DCM, THFHigh (prefers imines)Less toxic, mild, effective for a wide range of substrates.[7]Water-sensitive, not compatible with protic solvents like MeOH.[6]

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ketone 4-Fluoro-2-methyl- acetophenone imine_formation Imine Formation (Solvent, pH 4-5) ketone->imine_formation amine_source Amine Source (e.g., NH4OAc) amine_source->imine_formation reduction Reduction (Reducing Agent, 0°C to RT) imine_formation->reduction In-situ quench Quench Reaction reduction->quench extraction Acid-Base Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product 1-(4-Fluoro-2-methylphenyl)- ethan-1-amine purification->product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Decision Tree for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed temp_check Is reaction temperature optimized (e.g., ≤ 0°C)? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No catalyst_check Is the catalyst/ligand known to be effective for this substrate class? temp_yes->catalyst_check solution_temp Lower reaction temperature (-20°C to 0°C) and re-run. temp_no->solution_temp catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_no No catalyst_check->catalyst_no No purity_check Are starting materials and solvent of high purity? catalyst_yes->purity_check solution_catalyst Screen alternative chiral catalysts or ligands. catalyst_no->solution_catalyst purity_yes Yes purity_check->purity_yes Yes purity_no No purity_check->purity_no No final_check Consider product racemization during workup/purification. Use milder conditions. purity_yes->final_check solution_purity Purify starting materials and use anhydrous solvent. purity_no->solution_purity

Caption: Decision tree for troubleshooting low enantioselectivity.

References

  • Synthesis of Chiral 1,4,2-Oxazaphosphepines. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2020, January 22). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved January 22, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. (2012, September 12). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Asymmetric Reductive Amination. (2013, October 26). University of Liverpool IT Services. Retrieved January 22, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketone. (2020, February 2). SciHorizon. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-(4-methylphenyl)ethanamine. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023, February 22). MDPI. Retrieved January 22, 2026, from [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021, April 23). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 21). Frontiers. Retrieved January 22, 2026, from [Link]

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troubleshooting low enantioselectivity in 1-(4-fluoro-2-methylphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the enantioselective synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, ensuring high enantioselectivity and yield.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a frequent hurdle in asymmetric synthesis. Below, we break down potential causes and provide systematic solutions for two primary synthetic routes: asymmetric reductive amination of 4'-fluoro-2'-methylacetophenone and transaminase-catalyzed amination.

Scenario 1: Asymmetric Reductive Amination

This approach typically involves the reduction of an intermediate imine, formed in situ from the corresponding ketone (4'-fluoro-2'-methylacetophenone), using a chiral catalyst and a hydride source.

Question: My asymmetric reductive amination of 4'-fluoro-2'-methylacetophenone is resulting in low e.e. (<80%). What are the likely causes and how can I improve this?

Answer:

Low enantioselectivity in this reaction often points to one or more of the following factors. Let's explore them systematically.

1. Competing Non-Catalyzed Reduction:

  • The "Why": A significant cause of low e.e. can be the direct, non-catalyzed reduction of the ketone or imine by the hydride source (e.g., borane complexes)[1]. This background reaction is not stereoselective and produces a racemic mixture, which erodes the overall e.e. of the catalytically produced chiral amine.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature is critical. The catalyzed reaction generally has a lower activation energy than the uncatalyzed background reaction. Performing the reduction at 0 °C, -20 °C, or even lower can significantly suppress the non-selective pathway.

    • Rate of Addition: Add the reducing agent slowly to the solution of the substrate and catalyst. This maintains a low concentration of the reducing agent at any given time, favoring the faster, catalyzed reaction over the slower, non-catalyzed one.

    • Choice of Reducing Agent: Consider using a bulkier or more stable borane source, such as borane-dimethyl sulfide (BMS) or catecholborane, which can be less prone to uncatalyzed reduction compared to borane-THF.

2. Catalyst and Ligand Integrity:

  • The "Why": The chiral catalyst is the heart of the enantioselective transformation. Its activity and stereodirecting ability can be compromised by impurities or degradation.

  • Troubleshooting Steps:

    • Catalyst Purity and Handling: Ensure your chiral catalyst (e.g., a Noyori-type Ru-BINAP complex or a CBS-oxazaborolidine catalyst) is of high purity and handled under strictly anhydrous and anaerobic conditions, as many are sensitive to air and moisture.[1]

    • Ligand Purity: If you are preparing the catalyst in situ, the purity of the chiral ligand is paramount. Recrystallize the ligand if necessary.

    • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less active or non-selective catalyst aggregates. Experiment with varying the catalyst loading (e.g., 0.5 mol% to 2 mol%) to find the optimal concentration.

3. Solvent Effects:

  • The "Why": The solvent plays a crucial role in the solvation of the transition state, which directly impacts enantioselectivity.

  • Troubleshooting Steps:

    • Solvent Polarity and Coordinating Ability: Non-coordinating, non-polar solvents like toluene or dichloromethane are often preferred for these reactions. Highly coordinating solvents like THF can sometimes compete with the substrate for binding to the catalyst, potentially reducing enantioselectivity.

    • Solvent Purity: Ensure the use of anhydrous solvents. Water can react with both the catalyst and the reducing agent, leading to decreased activity and selectivity.

4. Substrate Quality:

  • The "Why": Impurities in the starting ketone (4'-fluoro-2'-methylacetophenone) can act as catalyst poisons.

  • Troubleshooting Steps:

    • Purification of Starting Material: Purify the starting ketone by distillation or column chromatography to remove any potential inhibitors.

    • Check for Acidic/Basic Impurities: Acidic or basic impurities can interfere with the catalyst. A simple workup of the starting material, such as washing an ethereal solution with a mild base and then water, followed by drying and solvent removal, can be beneficial.

Workflow for Troubleshooting Low e.e. in Asymmetric Reductive Amination

Troubleshooting_Reductive_Amination cluster_investigation Investigation Phase cluster_action Corrective Actions start Low e.e. Observed in 1-(4-fluoro-2-methylphenyl)ethan-1-amine Synthesis check_temp Is the reaction temperature optimized (e.g., ≤ 0°C)? start->check_temp check_reagent_addition Is the reducing agent added slowly? check_temp->check_reagent_addition Yes optimize_temp Lower reaction temperature (e.g., to -20°C or -40°C) check_temp->optimize_temp No check_catalyst Is the catalyst/ligand pure and handled properly? check_reagent_addition->check_catalyst Yes optimize_addition Use a syringe pump for slow addition of the reducing agent check_reagent_addition->optimize_addition No check_solvent Is the solvent anhydrous and non-coordinating? check_catalyst->check_solvent Yes purify_catalyst Recrystallize ligand/ Use fresh, high-purity catalyst check_catalyst->purify_catalyst No change_solvent Screen alternative anhydrous solvents (e.g., Toluene, CH2Cl2) check_solvent->change_solvent No end_goal High e.e. Achieved (>95%) check_solvent->end_goal Yes optimize_temp->check_reagent_addition optimize_addition->check_catalyst purify_catalyst->check_solvent change_solvent->end_goal

Sources

Validation & Comparative

A Comparative Guide to Resolving Agents for 1-(4-fluoro-2-methylphenyl)ethan-1-amine: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. The efficient separation of these enantiomers from a racemic mixture is a pivotal step in the drug development and manufacturing process. This guide provides a comparative analysis of common resolving agents for the chiral resolution of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, a key intermediate in various synthetic pathways. While specific experimental data for this exact molecule is limited in publicly available literature, this guide leverages data from structurally similar phenylethylamines to provide robust, data-driven starting points for methodological development.

The Principle of Diastereomeric Salt Resolution

The most prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][2][3] This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably, different solubilities in a given solvent. This disparity in solubility allows for their separation via fractional crystallization.[4][5] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the crystallized salt is treated with a base to liberate the desired enantiopure amine.

Comparative Analysis of Common Resolving Agents

The choice of resolving agent is paramount for a successful and efficient resolution. Key factors to consider include the crystallinity of the resulting diastereomeric salts, the difference in their solubilities, the cost and availability of the resolving agent, and the ease of recovery of both the desired amine enantiomer and the resolving agent. Here, we compare three widely used chiral acids: Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid.

Data Summary: A Predictive Comparison

The following table summarizes the anticipated performance of different resolving agents for the resolution of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, based on data from structurally analogous compounds. This data should serve as a strong starting point for experimental optimization.

Resolving AgentTypical Solvent(s)Expected Yield of Diastereomeric SaltAnticipated Enantiomeric Excess (e.e.) of Recovered AmineKey Considerations
(+)-Tartaric AcidMethanol, Ethanol, WaterModerate to High>85%Readily available and cost-effective. The high polarity may require careful solvent selection to ensure good crystallinity and solubility differentiation.[4][6]
(+)-Dibenzoyl-D-tartaric acid (DBTA)Methanol, Ethanol, AcetoneHigh>95%Often forms highly crystalline salts, leading to excellent enantiomeric purification with fewer recrystallization steps. Generally more expensive than unsubstituted tartaric acid.
(-)-Mandelic AcidWater, Ethanol/Water mixturesModerate to High>95%Known to be effective for the resolution of phenylethylamines. The presence of the phenyl group can enhance crystal packing interactions.[1]
(+)-Camphor-10-sulfonic acidIsopropanol, Ethyl AcetateModerate>90%A strong acid that can be effective for weakly basic amines or when other resolving agents fail to produce crystalline salts. Can be more challenging to handle and recover.

Experimental Protocols: A Practical Framework

The following detailed protocols are adapted from established procedures for the resolution of structurally similar phenylethylamines and serve as a robust starting point for the resolution of 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

Protocol 1: Resolution with (+)-Dibenzoyl-D-tartaric acid (DBTA)

This protocol is based on the general principles of diastereomeric salt crystallization and is optimized for a high degree of enantiomeric purity.

Materials:

  • Racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine

  • (+)-Dibenzoyl-D-tartaric acid (DBTA)

  • Methanol

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-DBTA in warm methanol. Slowly add the DBTA solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystallization begins, allow the mixture to stand at room temperature for several hours, or at 4°C overnight to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2M aqueous sodium hydroxide solution. Stir vigorously until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a further portion of dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of Enantiopure Amine: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 1-(4-fluoro-2-methylphenyl)ethan-1-amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine by chiral HPLC analysis.

Protocol 2: Resolution with (-)-Mandelic Acid

This protocol provides an alternative using a different class of resolving agent, which may offer advantages in terms of solubility and crystallization characteristics.

Materials:

  • Racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine

  • (-)-Mandelic Acid

  • Ethanol/Water mixture (e.g., 9:1 v/v)

  • 2M Potassium Hydroxide (KOH) solution

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(4-fluoro-2-methylphenyl)ethan-1-amine in a 9:1 ethanol/water mixture. In a separate flask, dissolve 1.0 equivalent of (-)-Mandelic Acid in the same solvent system, warming gently if necessary. Combine the two solutions with stirring.

  • Crystallization: Allow the solution to cool to room temperature and stir for 2-3 hours to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold ethanol/water solvent mixture.

  • Liberation of the Free Amine: Treat the diastereomeric salt with an aqueous solution of 2M potassium hydroxide to break the salt.

  • Extraction and Purification: Extract the liberated free amine with toluene. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation of Enantiopure Amine: Filter and concentrate the toluene solution by rotary evaporation to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Visualizing the Resolution Workflow

The following diagrams illustrate the key steps in the diastereomeric salt resolution process.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiopure Amine racemic_amine Racemic Amine (R/S)-Amine mixture Mixture of Diastereomeric Salts (R-Amine-Agent & S-Amine-Agent) racemic_amine->mixture resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mixture less_soluble Less Soluble Diastereomer (Crystallizes) mixture->less_soluble Cooling & Crystallization more_soluble More Soluble Diastereomer (Remains in Solution) mixture->more_soluble Mother Liquor base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment enantiopure_amine Enantiopure Amine (e.g., R-Amine) base_treatment->enantiopure_amine

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

G start Start with Racemic Amine screen_agents Screen Resolving Agents (Tartaric Acid, Mandelic Acid, etc.) start->screen_agents optimize_conditions Optimize Conditions (Solvent, Temperature, Stoichiometry) screen_agents->optimize_conditions scale_up Scale-up Crystallization optimize_conditions->scale_up characterize Characterize Enantiopurity (Chiral HPLC) scale_up->characterize end Pure Enantiomer characterize->end

Caption: Logical Flow for Developing a Chiral Resolution Protocol.

Conclusion and Recommendations

The selection of an optimal resolving agent for 1-(4-fluoro-2-methylphenyl)ethan-1-amine is a multi-faceted decision that requires empirical investigation. Based on the successful resolution of structurally similar phenylethylamines, derivatives of tartaric acid , such as (+)-dibenzoyl-D-tartaric acid , and (-)-mandelic acid are highly recommended as primary candidates for screening.

It is crucial to perform small-scale screening experiments with a variety of resolving agents and solvent systems to identify the conditions that provide the best balance of yield and enantiomeric excess. The protocols provided in this guide offer a solid foundation for these initial studies. Subsequent optimization of parameters such as temperature, concentration, and crystallization time will be necessary to develop a robust and scalable resolution process. The use of chiral HPLC is essential for the accurate determination of enantiomeric excess at each stage of the process.

References

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Zhang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101085. Retrieved from [Link]

  • Henegar, K. E., & Dudash, J. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)-mandelic acid. U.S. Patent No. 4,983,771.
  • Zent, P., & Cernosek, T. (2020). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. European Patent No. EP 3280701 B1.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ACS Publications. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Nucleophilic Reactivity of 1-(4-fluoro-2-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the selection of an appropriate nucleophile is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Nucleophilicity, the kinetic measure of a species' ability to donate an electron pair to an electrophile, is a nuanced property governed by a delicate interplay of electronic, steric, and solvent effects.[1] This guide provides an in-depth analysis of the nucleophilic character of 1-(4-fluoro-2-methylphenyl)ethan-1-amine, a substituted primary benzylic amine.

Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for this compound's reactivity. We will achieve this by dissecting its structural features and comparing it to a range of common nucleophiles. Furthermore, this guide furnishes a robust, self-validating experimental protocol for quantifying these reactivity differences, empowering researchers to generate precise, application-specific data.

Structural Analysis and Predicted Reactivity

The nucleophilic potential of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is dictated by the chemical environment surrounding its primary amine functional group. All amines possess a lone pair of electrons on the nitrogen atom, which is the source of their nucleophilicity.[2] However, the substituents on the aromatic ring and the alkyl chain modulate the availability and accessibility of this lone pair.

  • Benzylic Amine Core: The amine is attached to an sp³-hybridized carbon, which is in turn bonded to the phenyl ring. This arrangement classifies it as a benzylic amine. Crucially, unlike aniline (where the nitrogen is directly attached to the ring), the nitrogen lone pair in a benzylic amine does not participate in aromatic delocalization. This preserves the lone pair's availability, making benzylic amines significantly stronger bases and nucleophiles than their aniline counterparts.[3]

  • Electronic Effects:

    • p-Fluoro Substituent: The fluorine atom at the para-position exerts a dual electronic influence. It is strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect). The inductive effect typically dominates for halogens, leading to a net withdrawal of electron density from the aromatic ring. This deactivation will have a minor, but perceptible, dampening effect on the nucleophilicity of the amine.

    • o-Methyl Substituent: The methyl group at the ortho-position is electron-donating through induction and hyperconjugation (+I effect). This effect pushes electron density towards the ring, which would typically enhance nucleophilicity. However, its position is more influential sterically.

  • Steric Effects:

    • Primary Amine: As a primary amine, it is inherently less sterically encumbered than secondary or tertiary amines, a factor that generally favors higher nucleophilicity.[4]

    • Ortho-Methyl Group: This is the most significant structural feature influencing reactivity. The ortho-methyl group provides substantial steric bulk in close proximity to the amine, creating a crowded environment. This steric hindrance can physically impede the amine's approach to an electrophilic center, significantly reducing the rate of reaction, especially in S_N2-type mechanisms.[5][6][7]

    • Ethyl Fragment: The –CH(CH₃)NH₂ structure also contributes more bulk than a simple –CH₂NH₂ of an unsubstituted benzylamine.

Prediction: The nucleophilicity of 1-(4-fluoro-2-methylphenyl)ethan-1-amine is a trade-off. While its primary benzylic nature provides a strong foundation for reactivity, this is likely compromised by the significant steric hindrance imposed by the ortho-methyl group and, to a lesser extent, by the electron-withdrawing nature of the para-fluoro substituent.

Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule, we compare it to other common nucleophiles. The following table provides a qualitative ranking based on established principles of nucleophilicity.

Nucleophile ClassExamplePredicted Reactivity vs. Target AmineRationale
Target Molecule 1-(4-fluoro-2-methylphenyl)ethan-1-amine Baseline Primary benzylic amine with significant steric hindrance.
Aliphatic Amines Diethylamine (Secondary)HigherMore basic due to two electron-donating ethyl groups; often more nucleophilic than primary amines if sterics are not prohibitive.[5]
n-Propylamine (Primary)HigherLacks the steric bulk of the substituted phenyl ring, allowing easier access to the electrophile.[5]
Aromatic Amines BenzylamineHigherThe unsubstituted parent compound. Lacks the steric hindrance of the ortho-methyl group and the deactivating fluoro group.
AnilineLowerThe nitrogen lone pair is delocalized into the aromatic ring, significantly reducing its availability and nucleophilicity.[8]
Oxygen Nucleophiles Sodium Methoxide (CH₃O⁻)HigherAnionic nucleophiles are generally stronger than their neutral counterparts.[9][10]
Methanol (CH₃OH)LowerAmines are typically stronger nucleophiles than alcohols due to nitrogen being less electronegative and a better electron donor than oxygen.[4]
Sulfur Nucleophiles Sodium Ethanethiolate (CH₃CH₂S⁻)HigherSulfur is larger and more polarizable than nitrogen, making it a very potent nucleophile, especially in protic solvents.
Other Nucleophiles Sodium Azide (NaN₃)HigherThe azide ion is an excellent nucleophile that is only weakly basic, making it ideal for S_N2 reactions.[5]

Experimental Protocol for Quantitative Reactivity Determination

To move beyond prediction and obtain empirical data, a kinetic study is essential. The Mayr nucleophilicity scale, which measures the rate of reaction between a nucleophile and a standard electrophile (such as a benzhydrylium ion), provides an authoritative and robust framework for such comparisons.[11][12]

Objective:

To determine the second-order rate constant (k₂) for the reaction of 1-(4-fluoro-2-methylphenyl)ethan-1-amine and other selected nucleophiles with a reference electrophile in a standardized solvent system.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_nuc Prepare Nucleophile Solutions (Target Amine, References) in Acetonitrile prep_elec Prepare Electrophile Solution (e.g., Benzhydrylium salt) in Acetonitrile thermo Equilibrate Solutions in Thermostatted Cell (e.g., 20 °C) prep_elec->thermo init Initiate Reaction (Rapid Mixing) thermo->init monitor Monitor Reaction (e.g., UV-Vis Spectrophotometry at λmax of Electrophile) init->monitor plot Plot Absorbance vs. Time monitor->plot fit Fit Data to Pseudo-First-Order Exponential Decay plot->fit calc Calculate k₂ (k₂ = k_obs / [Nucleophile]) fit->calc compare Compare k₂ Values calc->compare

Caption: Workflow for determining nucleophilicity parameters.

Step-by-Step Methodology
  • Materials & Reagents:

    • 1-(4-fluoro-2-methylphenyl)ethan-1-amine (Target)

    • Reference Nucleophiles (e.g., Benzylamine, Diethylamine, Aniline)

    • Reference Electrophile (e.g., a substituted benzhydrylium tetrafluoroborate salt)

    • Anhydrous Acetonitrile (Solvent)[11]

    • Volumetric flasks, gas-tight syringes, quartz cuvettes

  • Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cell holder (e.g., set to 20.0 °C).

    • Stopped-flow apparatus for very fast reactions, or manual mixing for slower reactions.

  • Procedure:

    • Solution Preparation: Prepare stock solutions of the electrophile and all nucleophiles in anhydrous acetonitrile. A typical concentration for the electrophile is ~10⁻⁴ M. Nucleophile solutions should be prepared at much higher concentrations (e.g., 10⁻³ to 10⁻¹ M) to ensure pseudo-first-order kinetic conditions.

    • Equilibration: Place the electrophile solution in a quartz cuvette within the thermostatted spectrophotometer and allow it to reach thermal equilibrium.

    • Reaction Initiation: Rapidly inject a small volume of the concentrated nucleophile solution into the cuvette and mix thoroughly. Immediately begin recording the absorbance at the λ_max of the electrophile as a function of time.

    • Data Acquisition: Continue recording until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis and Interpretation:

    • The disappearance of the colored benzhydrylium ion follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile]₀ , where [Nucleophile]₀ is the initial concentration of the amine, which is in large excess.

    • Repeat this procedure for each nucleophile. The resulting k₂ values provide a direct quantitative comparison of their reactivity towards the chosen electrophile.

Causality: Key Factors Governing Amine Nucleophilicity

Understanding the principles behind reactivity allows for the rational selection of reagents. The nucleophilicity of an amine is not determined by a single factor but by the confluence of several properties.

G center Amine Nucleophilicity f1 Electronic Effects (Basicity) center->f1 Increases with electron density f2 Steric Hindrance center->f2 Decreases with bulk f3 Solvent Shell center->f3 Modulated by H-bonding f4 Polarizability center->f4 Less critical for N vs. S/I sub1 Inductive/Resonance Effects of Substituents f1->sub1 sub2 Size of Substituents on N and α-Carbon f2->sub2 sub3 Protic vs. Aprotic Solvents f3->sub3

Caption: Interplay of factors determining amine nucleophilicity.

  • Basicity vs. Nucleophilicity: While often correlated, these terms are distinct. Basicity is a thermodynamic concept (an equilibrium constant), while nucleophilicity is kinetic (a rate of reaction).[1] A stronger base is often a stronger nucleophile because the underlying feature—the availability of a lone pair—is the same. However, this correlation breaks down when steric effects become significant. A bulky, strong base (like lithium diisopropylamide) is a poor nucleophile.

  • Steric Hindrance: As discussed, this is a critical factor for the target molecule. The more crowded the path to the electrophilic center, the slower the reaction.[5][7] This is because the transition state of the reaction becomes energetically destabilized by steric clash.

  • Solvent Effects: The choice of solvent can dramatically alter nucleophilic strength.

    • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the amine's lone pair, creating a "solvent cage." This cage stabilizes the nucleophile but must be disrupted for the reaction to occur, thus lowering its effective reactivity.

    • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents do not hydrogen-bond with the nucleophile, leaving its lone pair more exposed and reactive. Consequently, nucleophilicity is enhanced in polar aprotic solvents.[5]

Conclusion

Based on a thorough structural analysis, 1-(4-fluoro-2-methylphenyl)ethan-1-amine is predicted to be a moderately reactive primary amine nucleophile. Its inherent reactivity, derived from its benzylic nature, is significantly tempered by steric hindrance from the ortho-methyl group. It is expected to be more nucleophilic than anilines but less so than unhindered primary aliphatic or benzylic amines.

This guide provides both a strong theoretical foundation for this prediction and, more importantly, a detailed, actionable experimental protocol for its quantitative verification. By employing kinetic analysis against reference electrophiles, researchers can precisely place this and other novel nucleophiles on a quantitative reactivity scale, enabling more informed and efficient design of synthetic routes in pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link] (Note: A direct link to the full text may require a subscription; an abstract and request link are available on ResearchGate).

  • Clark, J. (n.d.). Amines as Nucleophiles. Chemguide. [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. PhD Thesis, LMU München. [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable Organic Chemistry II Key Term. [Link]

  • Quora. (2021). Which is more reactive, aniline or benzylamine?[Link]

  • Schaefer, M., & Zipse, H. (2023). The computational road to reactivity scales. Chemical Society Reviews. [Link]

  • Henderson, W. A., & Schultz, C. J. (1962). The Nucleophilicity of Amines. The Journal of Organic Chemistry, 27(12), 4643-4646. [Link]

  • Çelik, S., & Gümüş, S. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]

  • Flynn, A. B., & Ogilvie, W. W. (2015). Evaluating electrophile and nucleophile understanding: a large-scale study of learners’ explanations of reaction mechanisms. Chemical Education Research and Practice. (A link to the specific article can be found via ResearchGate). [Link]

  • Leah4sci. (2013). Nucleophile and Base Analysis (vid 1 of 2) for Substitution and Elimination Reactions. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [Link]

  • Kramer, K., & Lilly, C. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fundamentals of Organic Chemistry - NC State University Libraries. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure a safe and compliant laboratory environment. The procedural guidance herein is based on established safety principles and data from structurally similar compounds, providing a robust framework for risk mitigation.

Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for 1-(4-Fluoro-2-methylphenyl)ethan-1-amine is not publicly available, a thorough hazard assessment can be conducted by examining structurally analogous compounds such as 4-fluoro-2-methylbenzenamine and various fluorinated benzylamines.[1][2][3][4][5][6] Based on these analogs, 1-(4-Fluoro-2-methylphenyl)ethan-1-amine is anticipated to possess the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][3][4][5]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]

Signal Word: Danger/Warning

Justification for Hazard Assessment: The presence of a primary amine functional group and a halogenated aromatic ring in the molecule are key drivers of its toxicological profile. Aromatic amines are known to have varying degrees of toxicity, and fluorination can alter metabolic pathways and reactivity. The primary amine group can impart corrosive properties. Therefore, treating this compound with a high degree of caution is imperative.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach combining engineering controls and appropriate PPE is essential. All handling of this compound must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9][10][11]

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and experimental procedures involving 1-(4-Fluoro-2-methylphenyl)ethan-1-amine must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[12][13]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[12][13]

  • Ventilation: The laboratory should be well-ventilated to ensure that ambient concentrations of the chemical are kept to a minimum.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential for splash, inhalation, and skin contact.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double gloving with a heavier, chemically resistant outer glove over a standard nitrile inner glove.Standard nitrile gloves offer poor resistance to aromatic and halogenated compounds and should only be considered for incidental splash protection with immediate replacement.[14][15] For extended handling, an outer glove made of Viton® or a multi-layer laminate (e.g., Norfoil®) is recommended. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[15]
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a full-face shield.Safety glasses are insufficient. The corrosive potential of this compound necessitates the use of tight-fitting safety goggles to protect against splashes. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[12][13]
Body Protection A chemically resistant lab coat, preferably one that is disposable or can be laundered by a specialized service.The lab coat should have long sleeves and be fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.Respirator use should be determined by a site-specific risk assessment and in accordance with the institution's respiratory protection program, which includes fit-testing and training.[12]

Operational Plan for Handling

A systematic approach to handling 1-(4-Fluoro-2-methylphenyl)ethan-1-amine will minimize the risk of exposure and accidental release.

Pre-Handling Checklist
  • Review Safety Information: Read and understand this guide and any available safety information for similar compounds.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. Confirm the location and accessibility of the safety shower and eyewash station.

  • Assemble PPE: Gather all necessary PPE and inspect it for any defects.

  • Prepare a Designated Work Area: Clearly demarcate the area within the fume hood where the work will be performed. Cover the work surface with absorbent, chemically resistant paper.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a tared, sealed container for weighing to minimize exposure.

    • If transferring a liquid, use a syringe or pipette with a fresh, disposable tip.

  • Reaction Setup:

    • Set up all reactions in the fume hood.

    • Ensure all glassware is free from cracks and stars.

    • Use a secondary container for reaction vessels when possible.

  • Post-Reaction Workup:

    • Quench reactions carefully, especially if they are exothermic.

    • Perform all extractions and purifications within the fume hood.

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

    • Properly dispose of all contaminated disposable materials in the designated hazardous waste container.

Disposal Plan

Proper disposal of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal protocols must be followed.[16][17][18]

Waste Segregation and Collection
  • Waste Stream: All waste contaminated with 1-(4-Fluoro-2-methylphenyl)ethan-1-amine must be collected as halogenated organic waste .

  • Container: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container must be in good condition, free from leaks, corrosion, or bulging.[19]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all components. The accumulation start date must also be clearly marked.[19][20][21][22]

Disposal of Contaminated PPE
  • Gloves: Contaminated gloves should be removed carefully and placed in the halogenated organic waste container.

  • Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be decontaminated by a professional service.

Final Disposal Method
  • Incineration: The primary disposal method for halogenated organic waste is high-temperature incineration at an EPA-approved facility.[17][18] This process is necessary to break the carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment.[16][17] However, incineration can produce harmful byproducts if not properly controlled, so it must be carried out in a specialized facility.[23][24]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[25][26]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[25][26]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[25][26]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[25][26]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as halogenated organic waste. For large spills, contact your institution's environmental health and safety department immediately.

Workflow Diagram

G Workflow for Handling 1-(4-Fluoro-2-methylphenyl)ethan-1-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management prep1 Review Safety Guide & CHP prep2 Verify Engineering Controls prep1->prep2 prep3 Inspect & Assemble PPE prep2->prep3 prep4 Prepare Designated Work Area prep3->prep4 h1 Don PPE prep4->h1 Proceed to Handling h2 Weigh & Transfer h1->h2 h3 Reaction Setup h2->h3 h4 Workup & Purification h3->h4 d1 Segregate Halogenated Waste h4->d1 Generate Waste d2 Collect in Labeled Container d1->d2 d3 Dispose of Contaminated PPE d2->d3 d4 Arrange for Incineration d3->d4

Caption: A logical workflow for the safe handling and disposal of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorobenzylamine, 96%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Global Alliance for Incinerator Alternatives. (2019). Pollution and Health Impacts of Waste to Energy Incineration. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency & U.S. Department of Transportation. (2019). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • GAIACA. (2021). Hazardous Waste Label Requirements. Retrieved from [Link]

  • University of Kentucky. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • ClientEarth. (2021). What are the environmental impacts of waste incineration?. Retrieved from [Link]

  • EHS Compliance Texas. (2021). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]

  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.